molecular formula C10H12FNO2 B2992525 Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate CAS No. 1393566-89-6

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate

Cat. No.: B2992525
CAS No.: 1393566-89-6
M. Wt: 197.209
InChI Key: CSGBQCQAVBVDDV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate is a chemical compound with the CAS Number: 1393566-89-6 . It has a molecular weight of 197.21 . The IUPAC name for this compound is ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Pharmacological Activity

The compound's derivatives exhibit significant pharmacological activities. For instance, ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, related to ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate, have been synthesized and shown to possess superior analgesic and anti-inflammatory activities compared to reference drugs like aspirin and ibuprofen. These findings highlight its potential in developing new non-steroidal anti-inflammatory drugs (NSAIDs) (Agudoawu & Knaus, 2000).

Chemical Synthesis and Reaction Mechanisms

In the realm of chemical synthesis, this compound and its derivatives are pivotal in synthesizing various heterocyclic compounds. For example, a study demonstrated the phosphine-catalyzed [4 + 2] annulation process, which efficiently produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity, showcasing its utility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Analytical Applications

This compound's derivatives have also been applied in analytical chemistry. A method involving the spectrofluorometric determination of substituted tetrahydrocarbazoles, utilizing a methylene blue sensitized photolytic reaction, shows the compound's relevance in developing sensitive and specific analytical techniques for bioactive molecules (de Silva et al., 1977).

Material Science and Engineering

In material science, pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives, including those related to this compound, have been developed for use as cathode-modifying layers in polymer solar cells. These materials enhance power conversion efficiency by improving the interfacial energy loss at the cathode side, demonstrating the compound's impact on advancing renewable energy technologies (Chen et al., 2017).

Safety and Hazards

The safety information available indicates that Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate has some hazards associated with it. The GHS pictograms indicate that it has a GHS07 classification . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P280, P305, P313, P337, P338, and P351 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGBQCQAVBVDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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